Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

描述

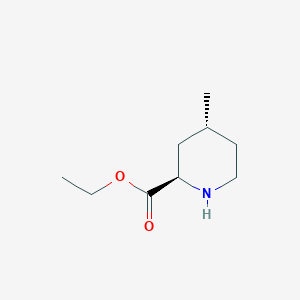

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate typically involves the catalytic hydrogenation of 4-methyl (1-methylic benzyl) tetrahydropyridine-2-ethyl formate under the effect of a rhodium catalyst . This method is known for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the compound is produced using similar catalytic hydrogenation methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

化学反应分析

Reduction Reactions

Catalytic Hydrogenation remains the most industrially significant process for this compound. Large-scale production leverages:

-

Catalyst : 10% Pd/C or Rh-based systems

-

Conditions : 30°C, 0.5 MPa H₂ pressure, 4-hour reaction time in ethanol

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10% Pd/C (15 g per 618 g substrate) | |

| Additives | Fe(II) oxalate (3 g) | |

| Optical Purity | 99.3% (HPLC) |

Alternative catalysts like Raney Ni (20–100°C, 1–10 bar H₂) are reported but less common due to lower enantioselectivity .

Substitution Reactions

The ester group undergoes nucleophilic substitution under controlled conditions:

-

Reagents : SOCl₂ for ester-to-acid chloride conversion, followed by ethanol for re-esterification

-

Conditions : Reflux in ethanol with SOCl₂ (molar ratio 1:1.1)

Hydrolysis and Resolution

Racemic mixtures are resolved via chiral tartaric acid derivatives:

-

Hydrolysis : 6N HCl reflux converts nitrile intermediates to carboxylic acids

-

Resolution : L-tartaric acid recrystallization achieves >98% ee for (2R,4R) isomer

| Step | Conditions | Outcome |

|---|---|---|

| Cis-Trans Separation | MTBE slurry | 95% trans isomer |

| Recrystallization | Acetone/ethanol (1:2) | ee ≥98% |

Comparative Reaction Methodologies

| Reaction Type | Method A (Pd/C Hydrogenation) | Method B (Raney Ni) |

|---|---|---|

| Temperature | 30°C | 20–100°C |

| Pressure | 0.5 MPa | 1–10 bar |

| Purity | 99.3% | ≤95% |

| Scalability | Industrial (5 L autoclave) | Lab-scale |

Method A is preferred for pharmaceutical applications due to superior stereochemical control .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 226°C (predicted boiling point)

-

Oxidative Sensitivity : Limited stability under strong oxidizers (e.g., NaOCl), necessitating inert atmospheres during storage

Analytical Characterization

Gas chromatography with chiral columns resolves all four stereoisomers:

| Isomer | Retention Time (min) | Linear Range (µg/mL) |

|---|---|---|

| (2R,4R) | 12.3 | 2.38–28.57 |

| (2S,4S) | 13.8 | 2.38–142.92 |

| (2R,4S)/(2S,4R) | 15.2 / 16.4 | 2.01–64.11 |

科学研究应用

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate exhibits notable biological activities:

- Anticoagulant Properties : It serves as a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor used in anticoagulant therapy for patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions .

- Potential Therapeutic Applications : Its ability to inhibit thrombin makes it valuable in treating ischemic conditions, potentially improving outcomes for patients suffering from acute ischemic stroke .

Case Studies and Research Findings

- Argatroban Synthesis :

- Pharmaceutical Development :

- Toxicological Studies :

作用机制

The mechanism of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

相似化合物的比较

Similar Compounds

- Ethyl 4-methylpiperidine-2-carboxylate

- Methyl 4-methylpiperidine-2-carboxylate

- 4-Methylpiperidine-2-carboxylic acid

Uniqueness

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .

生物活性

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with significant biological relevance, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₉H₁₇NO₂

- CAS Number : 74863-85-7

- Molecular Weight : Approximately 171.24 g/mol

- Chirality : The compound is chiral, with two enantiomers that may exhibit different biological activities.

This compound primarily functions as a precursor in the synthesis of argatroban, a synthetic antithrombotic agent. Its mechanism involves:

- Thrombin Inhibition : The compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.

- Substrate for Enzyme Interactions : It is utilized in biochemical assays to study enzyme interactions, particularly in the context of coagulation pathways .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticoagulant Properties : As an intermediate for argatroban, it plays a vital role in anticoagulation therapies for conditions like heparin-induced thrombocytopenia (HIT) and acute coronary syndromes.

- Pharmacological Applications : Beyond its role in argatroban synthesis, this compound serves as a building block in the development of other pharmaceuticals due to its structural properties .

Case Studies and Experimental Data

Various studies have highlighted the significance of this compound in clinical and laboratory settings:

- Synthesis and Yield Optimization :

- Comparative Studies :

- Pharmacokinetic Studies :

Tables and Data Comparison

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | 74863-85-7 | Anticoagulant; Intermediate for argatroban | 0.96 |

| Ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate | 74892-82-3 | Potentially different anticoagulant properties | 0.94 |

| Methyl 2-piperidinecarboxylate | 41994-45-0 | Used in various synthetic applications | 0.91 |

属性

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。